N-[5-(1-{2-[(3-chlorophenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridazin-3-yl)-2-methylphenyl]propanamide
Description
N-[5-(1-{2-[(3-chlorophenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridazin-3-yl)-2-methylphenyl]propanamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyridazinone core, which is known for its biological activity and potential therapeutic applications.
Properties
IUPAC Name |
N-[5-[1-[2-(3-chloroanilino)-2-oxoethyl]-6-oxopyridazin-3-yl]-2-methylphenyl]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN4O3/c1-3-20(28)25-19-11-15(8-7-14(19)2)18-9-10-22(30)27(26-18)13-21(29)24-17-6-4-5-16(23)12-17/h4-12H,3,13H2,1-2H3,(H,24,29)(H,25,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAEINGZPFPUZRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C(C=CC(=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC(=CC=C3)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(1-{2-[(3-chlorophenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridazin-3-yl)-2-methylphenyl]propanamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyridazinone ring and subsequent functionalization to introduce the desired substituents.
Formation of Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as the development of catalytic processes to reduce the need for stoichiometric reagents.
Chemical Reactions Analysis
Types of Reactions
N-[5-(1-{2-[(3-chlorophenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridazin-3-yl)-2-methylphenyl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce or replace substituents on the aromatic ring or the pyridazinone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological processes involving pyridazinone derivatives.
Medicine: The compound’s potential therapeutic properties make it a candidate for drug development, particularly in the treatment of diseases where pyridazinone derivatives have shown efficacy.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[5-(1-{2-[(3-chlorophenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridazin-3-yl)-2-methylphenyl]propanamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways would depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]carboxamides: These compounds share a similar structural motif and have shown biological activity.
Indole Derivatives: Indole derivatives are another class of compounds with a similar aromatic core and diverse biological activities.
Uniqueness
N-[5-(1-{2-[(3-chlorophenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridazin-3-yl)-2-methylphenyl]propanamide is unique due to its specific combination of functional groups and the presence of the pyridazinone core. This unique structure may confer distinct biological activities and therapeutic potential compared to other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
